Product packaging for OprF protein(Cat. No.:CAS No. 134710-89-7)

OprF protein

Cat. No.: B1178974
CAS No.: 134710-89-7
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Description

The OprF protein is the major outer membrane porin of the opportunistic pathogen Pseudomonas aeruginosa and is a highly conserved, immunogenic target for scientific research . This recombinant protein is critical for studying bacterial pathogenesis, as it plays a dual role in both maintaining cell structure and facilitating the diffusion of small molecules and ions across the outer membrane . OprF exists in multiple conformations—a predominant closed state that provides structural integrity by anchoring the outer membrane to the peptidoglycan layer, and a rarer open-channel state that functions as a porin . Its research applications are extensive. OprF is a key virulence factor, involved in host-pathogen interactions, adhesion to eukaryotic cells, and activation of biofilm formation through its influence on c-di-GMP signaling pathways . Furthermore, OprF is a primary antigen of interest for vaccine development, with studies demonstrating that proteoliposomes containing the full-length, natively folded protein can induce a protective immune response in models of acute pulmonary infection . This product is a recombinant, full-length this compound with a His-tag, produced in E. coli and purified to a high degree (>85% by SDS-PAGE) for consistent and reliable results in your experiments . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

CAS No.

134710-89-7

Molecular Formula

C5H10N2OS

Synonyms

OprF protein

Origin of Product

United States

Structural Biology of Oprf Protein

OprF Protein Domain Architecture and Topology

The this compound is a monomeric protein that exhibits a remarkable two-domain architecture, a feature it shares with its homolog, the OmpA protein from Escherichia coli. researchgate.net This modular structure consists of a transmembrane N-terminal domain and a periplasmic C-terminal domain, connected by a flexible linker region. nih.govnih.gov

N-Terminal Beta-Barrel Domain Configuration

The N-terminal domain of OprF, encompassing approximately the first 162 amino acids, forms an eight-stranded antiparallel β-barrel that traverses the outer membrane. nih.govoup.com This β-barrel structure creates a narrow channel; however, in its most common conformation, this channel is typically closed and does not permit the passage of solutes. nih.govnih.gov The formation of this eight-stranded β-barrel is a critical feature for the stable expression of the protein. nih.gov While sharing functional similarities with the N-terminal domain of E. coli OmpA, the OprF N-terminal domain exhibits only about 15% sequence identity, highlighting that structural and functional homology can exist despite significant sequence divergence. nih.gov Three-dimensional modeling suggests that the OprF β-barrel lacks the salt bridges that are thought to constrict the pore in OmpA, potentially allowing for a larger channel in its open state.

C-Terminal Periplasmic Domain Interactions

The C-terminal half of the this compound folds into a globular domain that resides in the periplasm. researchgate.netnih.gov This domain is rich in α-helices and is responsible for anchoring the outer membrane to the underlying peptidoglycan layer, a crucial interaction for maintaining the structural integrity and shape of the bacterial cell. nih.govasm.org In vivo cross-linking studies have revealed that the C-terminal domain of OprF interacts with other key periplasmic proteins, including the major outer membrane lipoprotein OprI and the peptidoglycan-associated lipoprotein OprL. asm.org These interactions are analogous to those observed between their homologs in E. coli (OmpA, LPP, and Pal), suggesting a conserved mechanism for maintaining cell envelope stability. asm.org

Proline-Rich Hinge and Loop Regions of this compound

Connecting the N-terminal β-barrel and the C-terminal periplasmic domain is a flexible linker region that is notably rich in proline and alanine (B10760859) residues. nih.govnih.gov This proline-rich hinge allows for the considerable conformational flexibility required for the protein to transition between its different functional states. The presence of proline residues introduces kinks in the polypeptide chain, preventing the formation of regular secondary structures and thereby promoting a more extended and flexible conformation. This flexibility is believed to be essential for the C-terminal domain to correctly fold and interact with the peptidoglycan in the periplasm while the N-terminal domain is embedded in the outer membrane. nih.gov This linker region also contains four cysteine residues that can form disulfide bonds, which have been shown to influence the conformational state of the protein. asm.org

Conformational States of this compound

A key aspect of OprF's biology is its ability to exist in two distinct and stable conformational states: a "closed" two-domain conformer and an "open" one-domain conformer. nih.govasm.org These two states have vastly different structural and functional properties.

Two-Domain Closed Conformer Mechanisms

The vast majority of OprF molecules, estimated to be over 95%, exist in the two-domain closed conformation. nih.gov In this state, the protein folds as described above, with the N-terminal eight-stranded β-barrel embedded in the outer membrane and the C-terminal globular domain located in the periplasm, where it interacts with the peptidoglycan. asm.orgresearchgate.net This conformation is considered the "closed" state because the channel formed by the N-terminal β-barrel is not permeable to solutes. nih.govasm.org The primary role of this conformer is structural, providing a critical link between the outer membrane and the cell wall, thus ensuring the mechanical stability of the bacterium. asm.orgasm.org The stability of this two-domain structure is significant, and it is considered the default folding state of the protein. asm.org

One-Domain Open Conformer Characteristics

A small fraction of the this compound population, typically less than 5%, adopts a one-domain "open" conformation. nih.gov In this state, the C-terminal domain is not located in the periplasm but instead inserts into the outer membrane along with the N-terminal domain to form a much larger, single β-barrel structure, potentially comprising 16 or more strands. nih.govnih.gov This larger barrel forms an open channel that is permeable to various solutes, and this conformation is responsible for the porin activity of OprF. nih.govasm.org The open conformers have a tendency to form oligomeric associations. nih.govnih.gov Factors that prevent the formation of disulfide bonds in the linker region, such as mutations of the cysteine residues, have been shown to increase the population of the one-domain open conformer, suggesting that the redox state of the periplasm can influence the conformational state of OprF. asm.orgnih.gov This minority open conformation is crucial for the nutrient uptake functions attributed to OprF. nih.gov

Interactive Data Table: Conformational States of this compound

FeatureTwo-Domain Closed ConformerOne-Domain Open Conformer
Prevalence >95%<5%
N-Terminal Domain 8-stranded β-barrelPart of a larger β-barrel
C-Terminal Domain Periplasmic, globularIntegrated into the outer membrane
Function Structural; anchors outer membrane to peptidoglycanPorin; allows solute diffusion
Channel State ClosedOpen
Oligomerization MonomericTends to form oligomers

Factors Influencing this compound Conformation Dynamics

The conformational state of the this compound is not static; it exists in at least two distinct conformations: a "closed" two-domain state and an "open" single-domain state. asm.orgresearchgate.netnih.gov The transition between these states and the stability of each are influenced by several environmental and structural factors.

The majority of the this compound population, estimated at over 95%, exists in the closed two-domain conformation. asm.orgnih.gov In this state, the N-terminal domain forms an eight-stranded β-barrel embedded in the outer membrane, while the C-terminal domain resides in the periplasm, interacting with the peptidoglycan. nih.govnih.gov The minority "open" conformer is thought to fold into a larger, single-domain β-barrel that forms a channel with higher conductance. researchgate.netnih.gov

Several factors can shift the equilibrium between these two conformations:

Disulfide Bonds: The linker region connecting the N-terminal and C-terminal domains contains four cysteine residues. Preventing the formation of disulfide bonds, either through genetic mutation of these cysteines to serines or by expressing the protein in a bacterial strain deficient in disulfide bond formation (dsbA), significantly increases the pore-forming activity, indicating a shift towards the open conformation. researchgate.net

Amino Acid Substitutions: Specific mutations can increase the proportion of the open conformer. For instance, replacing Phe160 with Ile at the end of the β-barrel termination signal or altering Lys164 in the linker region can double the porin activity. researchgate.net Similarly, modifying a potential β-barrel termination signal in the periplasmic domain (e.g., Asp211 to asparagine) also enhances pore formation. researchgate.net

Environmental Stress: In various Pseudomonas species, OprF displays conformational changes in response to temperature fluctuations. Cells grown at their optimal temperature have a higher proportion of OprF in the open conformation, whereas lower temperatures favor the closed state. asm.org This suggests that the cell can modulate its outer membrane permeability in response to environmental cues.

Ionic Strength and pH: The local electrostatic environment, influenced by pH and the concentration of ions like Ca²⁺, can affect the protein's surface potential and the interactions between its domains and the surrounding lipopolysaccharide (LPS) membrane, thereby influencing its conformational state. nih.gov Molecular dynamics simulations show that the presence of OprF alters the local electrostatic potential on the membrane surface. nih.gov

These dynamic conformational changes are crucial for OprF's dual functions: maintaining structural integrity in its closed state and facilitating the passage of solutes in its open state.

Homology and Comparative Structural Analysis of this compound

OprF from Pseudomonas aeruginosa is a well-established ortholog of the OmpA protein from Escherichia coli and other members of the Enterobacteriaceae family. nih.govtudublin.ie This homology is most significant in their C-terminal domains, which share approximately 56% amino acid similarity and 39% identity. nih.govtudublin.ie This C-terminal domain is globular, rich in α-helices, and is responsible for non-covalently binding to the peptidoglycan layer in the periplasm, thus anchoring the outer membrane to the cell wall. nih.govtudublin.ie

The N-terminal domains, which form the transmembrane β-barrel, are considerably less similar, with only about 15% sequence identity. nih.govtudublin.ie Despite this low sequence identity, secondary structure predictions and homology modeling indicate a conserved eight-stranded antiparallel β-barrel structure for both proteins. nih.govtudublin.ie This structural conservation underpins their function as membrane channels. Polyclonal antiserum raised against E. coli OmpA has been shown to cross-react with OprF, further confirming their structural relationship. asm.orgasm.org

The table below summarizes the key homologous features between OprF and OmpA.

FeatureOprF (P. aeruginosa)OmpA (E. coli)Homology Significance
Overall Function Structural protein, porinStructural protein, porinShared dual roles in maintaining cell envelope integrity and facilitating solute transport. asm.org
N-Terminal Domain ~15% sequence identity~15% sequence identityDespite low sequence identity, both form an 8-stranded β-barrel structure that acts as a channel. nih.govtudublin.ie
C-Terminal Domain ~56% similarity, 39% identity~56% similarity, 39% identityHighly conserved domain responsible for peptidoglycan binding and structural support. nih.govtudublin.ie
Conformational States Exists in "open" and "closed" conformersExists in "open" and "closed" conformersBoth proteins exhibit conformational dynamics related to their porin function. asm.orgnih.gov

While OprF is highly conserved within the Pseudomonas genus, orthologs in different species and related bacteria exhibit both structural similarities and notable divergences. For example, a structural alignment of the N-terminal β-barrel region shows a strongly conserved structure between Bacteroides fragilis OmpA, E. coli OmpA, and Pseudomonas OprF. oup.com

However, key differences exist. The this compound from Pseudomonas fluorescens contains a proline-rich region that is exposed on the cell surface and is absent in the OprF of P. aeruginosa and P. syringae. nih.gov This region represents the most conserved part among different P. fluorescens strains, suggesting a species-specific functional adaptation. nih.gov

Comparative analysis of the pore-forming region reveals subtle but important differences. A three-dimensional model of the N-terminal half of OprF shows that the residues lining the pore have smaller side chains compared to their homologs in OmpA, which may allow for a wider channel. caister.com This is consistent with experimental observations of OprF forming larger pores than OmpA. nih.gov

The table below highlights some structural variations among OprF and its orthologs.

Protein (Organism)Key Structural FeatureImplication
OprF (P. aeruginosa)Residues with smaller side chains lining the pore compared to OmpA. caister.comPotentially wider channel, allowing for larger solutes.
OprF (P. fluorescens)Contains a surface-exposed, proline-rich domain absent in P. aeruginosa. nih.govMay be involved in specific interactions with the plant root environment.
OmpA (B. fragilis)Strongly conserved N-terminal β-barrel structure alignment with E. coli OmpA and P. aeruginosa OprF. oup.comIndicates a conserved fundamental channel architecture across different bacterial phyla.

These comparative analyses demonstrate a conserved core structure within the OmpA/OprF family, particularly the β-barrel and peptidoglycan-binding domains, while also highlighting species-specific adaptations, likely reflecting the diverse environments these bacteria inhabit.

Computational and Biophysical Approaches to this compound Structure

Due to the challenges in crystallizing the full-length this compound, computational methods like homology modeling and molecular dynamics (MD) simulations have been indispensable for understanding its three-dimensional structure and behavior. nih.govwikipedia.org

Homology Modeling: The structure of the N-terminal, membrane-spanning domain of OprF has been successfully modeled based on the known crystal structure of its E. coli homolog, OmpA. nih.govnih.gov This approach is viable because protein structure is more conserved than amino acid sequence during evolution. wikipedia.orgresearchgate.net These models have consistently predicted an eight-stranded β-barrel, which has served as the foundational structure for further computational analysis. nih.govnih.gov The models also revealed conserved features, such as rings of aromatic residues at the membrane interface and hydrophobic residues pointing outwards into the lipid bilayer. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations use these homology models as a starting point to simulate the protein's movement and interactions within a realistic membrane environment over time. mdpi.com Numerous simulations have been performed with OprF embedded in both simple phospholipid bilayers (like DMPC) and more complex, asymmetric lipopolysaccharide (LPS) outer membranes. nih.govnih.gov

Key findings from MD simulations include:

Structural Stability: The homology-modeled β-barrel structure of OprF is stable over nanosecond-scale simulations within a membrane environment, validating the model's accuracy. nih.govnih.gov

Pore Gating: Simulations identified specific amino acid interactions within the barrel, such as a salt bridge between an acidic residue (E8) and a basic residue (K121), that may act as a "gate," controlling the opening and closing of the pore. nih.govdntb.gov.ua

Protein-Lipid Interactions: Simulations have characterized the interactions between OprF and the surrounding membrane, noting that aromatic side chains (tryptophan, tyrosine) preferentially interact with lipid headgroups. nih.gov In an LPS membrane, the extracellular loops of OprF interact strongly with the electronegative functional groups of the LPS core, leading to a widening of the channel entrance compared to a simple phospholipid bilayer. nih.gov

Conformational Flexibility: These simulations have provided insights into the relative flexibility of different parts of the protein, showing that the extracellular loops are more mobile than the rigid β-barrel scaffold. nih.gov

A variety of biophysical and experimental techniques have been employed to study the structure of OprF, each providing complementary information. researchgate.netproteinstructures.com

X-ray Crystallography: While a crystal structure for the full-length OprF remains elusive, this technique has been successfully applied to its homolog, OmpA, providing the essential template for homology modeling. nih.govlibretexts.orgyoutube.com The difficulty in crystallizing full-length OprF is common for outer membrane proteins, which are inherently flexible and exist in complex lipid environments. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the structure of proteins in solution, offering an advantage over crystallography by studying proteins in a more native-like state. biorxiv.orgyoutube.com While challenging for large membrane proteins, NMR has been used to study the chemical composition of the LPS used in MD simulations of OprF and can provide information on the dynamics and structure of protein domains. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for analyzing the secondary structure of proteins in solution. nih.govmuni.czrsc.org It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the protein's backbone conformation (α-helices, β-sheets, etc.). nih.govresearchgate.net Studies on OprF and its domains have used CD to confirm the β-barrel structure of the N-terminal domain and the α-helical content of the C-terminal domain, and to monitor conformational changes under different conditions. nih.govresearchgate.net

The table below summarizes the application of these techniques to OprF structural studies.

TechniqueApplication to OprFKey Information Gained
Homology Modeling Building 3D models of the N-terminal domain based on the OmpA crystal structure. nih.govnih.govProvided the first detailed 3D representation of the β-barrel, identifying key structural features and residues. wikipedia.org
Molecular Dynamics (MD) Simulating the behavior of the OprF model in a virtual membrane environment. nih.govnih.govRevealed insights into pore gating mechanisms, protein-lipid interactions, and conformational stability. mdpi.com
X-ray Crystallography Not yet successful for full-length OprF, but provided the template structure (OmpA). nih.govlibretexts.orgHigh-resolution atomic structure of the homologous template, crucial for accurate modeling.
Circular Dichroism (CD) Analyzing the secondary structure content of OprF and its domains. nih.govConfirmed the presence of β-sheets in the N-terminus and α-helices in the C-terminus; monitors folding. muni.cznih.gov
Limited Proteolysis Determining which parts of the protein are exposed on the liposome (B1194612) surface. nih.govProvided evidence for OprF's membrane topology and different conformations.

Experimental Techniques for this compound Structural Elucidation

Circular Dichroism Spectroscopy in this compound Analysis

Circular Dichroism (CD) spectroscopy is a biophysical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In protein analysis, far-UV CD spectroscopy (typically 190-250 nm) is extensively used to probe the secondary structure. The distinct secondary structure elements—α-helix, β-sheet, and random coil—each produce a characteristic CD spectrum. libretexts.orgyoutube.com An α-helix, for instance, is typified by negative bands around 222 nm and 208 nm and a positive band around 193 nm. In contrast, a β-sheet shows a negative band near 218 nm and a positive band around 195 nm. libretexts.orgyoutube.com

For a protein like OprF, which is proposed to have a two-domain structure containing both a β-barrel and an α-helical region, CD spectroscopy serves as a critical tool for experimental validation. researchgate.netnih.gov By analyzing the composite spectrum of the protein, researchers can confirm the presence of both α-helical and β-sheet content, which is consistent with the proposed structural model. While the literature confirms the use of CD spectroscopy to support the two-domain folding pattern of OprF, specific quantitative analyses of the secondary structure percentages are not detailed in the available research. researchgate.net

The data obtained from CD spectroscopy can be analyzed using various deconvolution algorithms to estimate the percentage of each secondary structure type within the protein. An example of such a hypothetical analysis for a protein with a mixed α/β structure like OprF is presented below.

Table 1: Illustrative Example of Secondary Structure Content Estimation from Circular Dichroism Data. Note: These values are hypothetical examples to illustrate the output of a CD analysis and are not actual experimental data for OprF.
Secondary Structure ElementEstimated Percentage (%)
α-Helix35
β-Sheet40
Turns10
Unordered/Random Coil15
Liposome Reconstitution and Conductance Studies of this compound Channels

To investigate the pore-forming capabilities of OprF, the purified protein is often reconstituted into artificial lipid bilayers, typically in the form of liposomes (proteoliposomes). This in vitro system allows for the direct measurement of channel activity and ion conductance in a controlled environment, free from other cellular components.

Studies involving the reconstitution of OprF into unilamellar proteoliposomes have been instrumental in understanding its dual-conformation nature. By observing the permeability of these proteoliposomes to solutes, researchers have determined that only a small fraction, approximately 5%, of the total this compound population forms open, functional channels. nih.gov The majority of the protein remains in the non-pore-forming "closed" state. This minority population of open conformers tends to associate into oligomers, which collectively form the large pores attributed to OprF. nih.gov

Planar lipid bilayer experiments, another method for studying channel function, allow for the measurement of the electrical conductance of single OprF channels. These studies have revealed a range of conductance states, further highlighting the complex behavior of the OprF pore. Most frequently, OprF forms smaller channels, but transient, much larger conductance states have also been observed. These larger events are thought to correspond to the simultaneous activity of OprF oligomers.

Table 2: Reported Conductance Values for this compound Channels in Lipid Bilayers.
Experimental ConditionConductance ValueChannel State
1 M KCl0.1 - 1.0 nSSmall, stable channels
1 M KCl0.36 nSAverage for small channels
1 M KCl0.9, 2.1, 8.0 nSLarge, transient events (oligomers)

Biogenesis and Folding Pathways of Oprf Protein

OprF Protein Synthesis and Periplasmic Translocation

Like other outer membrane proteins (OMPs) in Gram-negative bacteria, OprF is synthesized in the cytoplasm and translocated across the inner membrane (IM) via the Sec machinery asm.org. The nascent this compound contains an N-terminal signal peptide that directs it to the Sec translocation channel asm.orgresearchgate.netuni-duesseldorf.de. Following translocation across the IM, this signal peptide is cleaved by a signal peptidase, releasing the unfolded OprF into the periplasm asm.org.

Role of Periplasmic Chaperones in this compound Folding

Upon entering the periplasm, OprF, in its unfolded state, interacts with periplasmic chaperones. These chaperones are crucial for preventing aggregation and guiding the protein towards the outer membrane for proper folding and insertion asm.orguni-duesseldorf.de. Studies have shown that periplasmic chaperones like Skp and SurA play a role in OMP biogenesis asm.orgnih.gov. Specifically, the absence of the periplasmic chaperone Skp has been shown to increase the pore-forming activity of OprF mutants, suggesting Skp's involvement in the folding process, potentially by influencing the formation of different conformers oup.comnih.govnih.govnih.gov. Skp is thought to bind to the N-terminal domain of OmpA, an OprF homolog, potentially preventing the early folding of the C-terminal half into an independent domain and thus favoring the formation of a specific conformer nih.gov.

Disulfide Bond Formation and Its Impact on this compound Conformation

OprF contains cysteine residues, particularly in the linker region connecting its N-terminal β-barrel domain and the C-terminal globular domain nih.govnih.govasm.orgresearchgate.net. Disulfide bond formation between these cysteine residues significantly impacts OprF's conformation and porin activity nih.govnih.govasm.orgresearchgate.netresearchgate.netcusabio.com. Preventing disulfide bond formation, either by expressing OprF in a dsbA deficient strain or by replacing cysteine residues with serine, has been shown to increase the specific pore-forming activity of OprF nih.govnih.govasm.orgresearchgate.netresearchgate.net. This suggests that disulfide bonds favor a conformation with reduced pore activity, likely the two-domain, closed-channel conformer nih.govresearchgate.net.

This compound Insertion into the Outer Membrane: Assembly Machinery

The insertion and folding of OprF into the outer membrane are facilitated by the β-barrel assembly machinery (Bam) complex nih.govabcam.comasm.org. The Bam machinery is essential for the proper localization and folding of β-barrel OMPs in Gram-negative bacteria asm.orgnih.govabcam.comasm.org. Studies in P. aeruginosa have demonstrated that reduction in the level of BamA, a key component of the Bam complex, significantly affects the ability of OprF to localize to the outer membrane asm.orgnih.govasm.org. This suggests that OprF primarily utilizes the complete Bam machinery for its insertion nih.govasm.org. The Lol machinery, typically involved in targeting lipoproteins to the outer membrane, also appears to have a variable effect on non-lipidated proteins like OprF, possibly through its involvement in the assembly of lipidated Bam components nih.govasm.org.

Regulation of this compound Divergent Folding Pathways

A notable characteristic of OprF is its ability to fold into two distinct conformers: a majority two-domain closed-channel conformer and a minority one-domain open-channel conformer synthelis.comresearchgate.netnih.govnih.govnih.govasm.orgresearchgate.netbiorxiv.orgpnas.org. The two-domain conformer consists of an N-terminal β-barrel inserted in the membrane and a C-terminal globular domain in the periplasm, often associated with peptidoglycan nih.govnih.govresearchgate.netbiorxiv.org. The one-domain conformer is thought to consist primarily of a β-barrel structure with high porin activity nih.govnih.govasm.orgresearchgate.net.

Factors influencing this divergent folding include specific amino acid residues and periplasmic chaperones nih.govnih.govasm.orgresearchgate.net. Mutations at certain positions, such as replacements in the linker region or modifications to potential β-barrel termination signals, can increase the proportion of the one-domain conformer and thus enhance porin activity nih.govnih.govasm.orgresearchgate.net. The prevention of disulfide bond formation also shifts the equilibrium towards the open conformer nih.govnih.govasm.orgresearchgate.netresearchgate.net. The periplasmic chaperone Skp appears to influence this pathway, with its absence leading to an increased proportion of open conformers oup.comnih.govnih.govnih.gov. While the precise regulatory mechanisms controlling the entry of the nascent protein into one of these divergent pathways are not fully elucidated, research indicates that slowing down the folding of the two-domain conformer can increase the fraction of the open conformer researchgate.netnih.gov.

Summary of Factors Affecting OprF Conformation and Activity

FactorEffect on Pore-Forming ActivityEffect on One-Domain Conformer ProportionReferences
Prevention of Disulfide BondsIncreasedIncreased nih.govnih.govasm.orgresearchgate.netresearchgate.net
Replacement of Cys with SerIncreasedIncreased nih.govnih.govasm.orgresearchgate.net
Absence of Skp ChaperoneIncreasedIncreased oup.comnih.govnih.govnih.gov
Mutations (e.g., Phe160Ile)IncreasedIncreased nih.govnih.govasm.orgresearchgate.net

Functional Mechanisms of Oprf Protein

OprF Protein as a Non-Specific Outer Membrane Porin

OprF is recognized as the primary general porin in P. aeruginosa, allowing for the non-specific diffusion of small, polar nutrients and ionic species across the outer membrane. frontiersin.orgnih.gov This function is essential for the uptake of necessary substances from the environment.

The diffusion of solutes through OprF is a passive process, driven by the concentration gradient across the outer membrane. nih.gov OprF forms water-filled channels that permit the passage of hydrophilic molecules. nih.govnih.gov The mechanism of diffusion is influenced by the dual-conformation nature of the this compound. nih.govnih.gov It exists in two main forms: a more abundant "closed" channel and a less common "open" channel. nih.govresearchgate.netnih.gov

Closed Conformation: In this state, the N-terminal domain of OprF forms an eight-stranded β-barrel that creates a narrow channel with low conductance. nih.gov This conformation is believed to be the predominant form, contributing to the generally low permeability of the P. aeruginosa outer membrane. nih.govasm.org

Open Conformation: A smaller fraction of OprF exists in an open conformation, which forms a larger pore and is thought to be responsible for the passage of larger solutes. nih.govasm.orgresearchgate.net This open state is characterized by a single β-barrel domain with a greater number of strands. asm.org The transition between these two states is a key aspect of its function as a porin. nih.gov

The movement of solutes through these channels is a form of facilitated diffusion, where the protein provides a pathway across the lipid bilayer, but no metabolic energy is expended. nih.govuoanbar.edu.iq The selectivity of the channel is primarily determined by the size and charge of the solute in relation to the physical and chemical properties of the pore. nih.gov

The permeability of OprF is notably lower than that of other bacterial porins, such as OmpF in Escherichia coli. nih.gov This low permeability is a significant factor in the intrinsic resistance of P. aeruginosa to many antibiotics. nih.gov

Several key characteristics define the permeability of OprF:

Exclusion Limit: Despite its generally low permeability, the open conformation of OprF allows for the passage of surprisingly large molecules, with a size exclusion limit that can be significantly larger than that of E. coli porins. nih.govnih.gov Studies have shown that OprF can allow the passage of saccharides up to the size of a tetrasaccharide and polysaccharides up to 1.5 kDa. frontiersin.orgubc.ca

Conductance: Electrophysiological studies have revealed that OprF exhibits different conductance states, corresponding to its open and closed conformations. The closed form has a very low conductance, while the open form shows a much higher conductance. nih.gov

CharacteristicDescriptionReference
Predominant ConformationClosed channel (two-domain) nih.govresearchgate.netnih.gov
Minor ConformationOpen channel (single-domain) nih.govasm.orgresearchgate.net
Solute Size Exclusion LimitUp to 3 kDa; allows passage of tetrasaccharides nih.govfrontiersin.org
Permeability Rate Compared to E. coli OmpF40-fold lower nih.gov
Conductance (Closed State)~0.07 nS nih.gov
Conductance (Open State)~0.36 nS nih.gov

This compound Contribution to Cell Envelope Integrity and Morphology

Beyond its role as a porin, OprF is integral to the structural stability of the bacterial cell envelope.

OprF plays a significant role in maintaining the characteristic rod shape of P. aeruginosa. nih.gov The absence of OprF has been shown to lead to alterations in cell morphology, often resulting in a more spherical or ovoid shape. nih.gov This structural role is attributed to its interaction with the underlying peptidoglycan layer, which provides mechanical support to the cell. nih.gov

OprF is involved in the bacterial response to changes in the osmotic environment. nih.gov Its function is particularly important for growth in low-osmolarity environments. The protein helps to maintain the integrity of the outer membrane when the cell is subjected to osmotic shock. The absence of OprF can lead to increased sensitivity to osmotic stress. In response to such stress, bacteria employ two-component regulatory systems to modulate the expression of genes, including those for outer membrane proteins like OprF, to adapt to the changing environment. frontiersin.org

Anchoring Function: The connection between the outer membrane and the peptidoglycan provided by OprF prevents the bulging and lysis of the cell, especially under conditions of low osmotic pressure. nih.gov

Conformational Dependence: The interaction with the peptidoglycan is specific to the closed conformation of OprF. asm.org The open conformation, which functions as a larger pore, does not associate with the peptidoglycan. nih.govasm.org This suggests a dynamic regulation where the protein can switch between a structural role and a transport role.

The absence of OprF leads to a state of cell envelope stress. frontiersin.orgnih.gov This stress can trigger the activation of extracytoplasmic function (ECF) sigma factors, such as AlgU and SigX, which in turn regulate the expression of genes involved in maintaining cell wall integrity. frontiersin.org This highlights the central role of OprF in sensing and maintaining the health of the bacterial cell envelope.

This compound in Biofilm Formation and Development

Impact of this compound on Biofilm Matrix Composition (e.g., Exopolysaccharide Production)

The composition of the biofilm matrix is critical for its structural integrity and protective functions. OprF has a significant impact on key components of this matrix, particularly exopolysaccharides (EPS) and extracellular DNA (eDNA).

Research has shown that the absence of OprF can lead to distinct changes in EPS production. In P. aeruginosa, a mutant strain lacking OprF exhibited overproduction of the Pel exopolysaccharide, while the production of another major exopolysaccharide, Psl, was unaffected frontiersin.orgnih.gov. The Pel polysaccharide is known to promote attachment to surfaces and cell aggregation, contributing to the initial stages and structural stability of the biofilm frontiersin.org.

Furthermore, OprF appears to be involved in the retention of eDNA within the biofilm matrix. Studies have demonstrated a nutrient-dependent effect where biofilms of an oprF mutant strain contained significantly less eDNA compared to the wild-type strain, particularly in media with glucose or low salt concentrations asm.orgnih.gov. This reduction in eDNA was associated with a decrease in total biofilm biomass, even though the number of viable cells within the biofilm remained equivalent asm.orgnih.gov. This suggests that OprF is crucial for the maintenance of mature biofilms by helping to retain eDNA, a key structural component of the matrix nih.govyoutube.com.

Biofilm Matrix ComponentEffect of OprF AbsenceReference Strain Example
Pel Exopolysaccharide Increased productionP. aeruginosa H636
Psl Exopolysaccharide No significant changeP. aeruginosa H636
Extracellular DNA (eDNA) Decreased retention in the matrixP. aeruginosa ΔoprF

Regulation of Biofilm Formation via c-di-GMP Signaling

Cyclic dimeric guanosine monophosphate (c-di-GMP) is a key intracellular second messenger that regulates the transition between planktonic (free-swimming) and biofilm lifestyles in many bacteria nih.govfrontiersin.org. High levels of c-di-GMP generally promote biofilm formation by stimulating the production of adhesins and exopolysaccharides while inhibiting motility frontiersin.org.

Studies have established a clear link between OprF and the c-di-GMP signaling network. The absence of OprF in P. aeruginosa leads to elevated intracellular levels of c-di-GMP frontiersin.orgnih.govnih.gov. This increase in c-di-GMP is a primary driver for the observed increase in biofilm biomass and Pel exopolysaccharide production in oprF mutants nih.gov. When c-di-GMP levels were artificially reduced in the oprF mutant, both biofilm formation and pel gene expression were restored to wild-type levels frontiersin.orgnih.gov.

Influence of Sub-Minimal Inhibitory Concentrations of Antibiotics on OprF-Mediated Biofilm Formation

Sub-minimal inhibitory concentrations (sub-MICs) of antibiotics, which are concentrations below the level needed to kill bacteria, can paradoxically induce biofilm formation in some species as a defensive response nih.govmdpi.comnih.gov. Research indicates that OprF is a crucial component in this antibiotic-induced biofilm stimulation pathway.

In P. aeruginosa, treatment with sub-MIC levels of various classes of antibiotics, including cefixime and tobramycin, was shown to induce biofilm formation nih.govresearchgate.net. However, a genetic screen for mutants that were deficient in this response identified the oprF gene as essential for this stimulation nih.gov. An oprF mutant did not exhibit the same increase in biofilm formation when exposed to these sub-MIC antibiotic concentrations nih.gov. This suggests that OprF is part of the signaling pathway that bacteria use to sense antibiotic-induced stress and trigger a protective biofilm response. Further investigation suggests this pathway may involve translating changes in the periplasmic redox state into elevated c-di-GMP levels, which then promotes biofilm formation nih.gov.

Role of this compound in Cell Aggregation

Cell-to-cell aggregation is a critical step in the formation of robust, three-dimensional biofilm structures. OprF contributes to this process through its interactions with other cell surface molecules. The absence of OprF has been observed to result in an aggregative phenotype in broth cultures, which is consistent with the overproduction of the Pel exopolysaccharide frontiersin.org.

A more specific mechanism for OprF-mediated aggregation may involve its interaction with the lectin LecB. It has been proposed that the tetrameric LecB could act as a bridge, binding to OprF proteins on neighboring cells to promote cell aggregation and tight packing within the biofilm nih.govasm.org. This hypothesis is supported by evidence showing that both OprF and LecB are required for the hemagglutination (clumping) of red blood cells by P. aeruginosa; the absence of either protein eliminates this aggregative capability nih.govasm.org.

This compound in Bacterial Virulence and Pathogenesis

OprF is not only integral to biofilm formation but also functions as a significant virulence factor, contributing directly to the pathogenesis of bacterial infections nih.govnih.gov. Its location on the outer membrane makes it a key interface between the bacterium and its host environment. OprF is involved in processes ranging from adhesion to host cells to the modulation of other virulence factors and interaction with the host immune system frontiersin.orgnih.govnih.gov.

This compound-Mediated Adhesion to Host Cells

A crucial initial step in establishing an infection is the adhesion of bacteria to host cells and tissues nih.govasm.org. OprF and its homologs in the OmpA family of proteins are recognized as important adhesins nih.govnih.gov. In P. aeruginosa, OprF has been demonstrated to be necessary for effective adhesion to various types of host cells.

Cell TypeOrganismFinding
Human Alveolar Epithelial Cells P. aeruginosaOprF is necessary for adhesion; attachment is significantly reduced in oprF mutants.
Human Caco-2/TC7 Cells P. aeruginosaAdhesion of an oprF mutant was reduced to approximately 20% of the wild-type level.
Rat Glial Cells P. aeruginosaAdhesion of an oprF mutant was reduced to approximately 7.8% of the wild-type level.

Modulation of Bacterial Quorum Sensing by this compound

The outer membrane protein F (OprF) of Pseudomonas aeruginosa plays a significant role in the modulation of bacterial quorum sensing (QS), a cell-to-cell communication system that coordinates gene expression with population density. frontiersin.orgyoutube.com Research indicates that the absence of OprF disrupts the intricate network of QS signaling.

In an oprF mutant of P. aeruginosa, the production of the Pseudomonas quinolone signal (PQS) was found to be decreased, while its precursor, 4-hydroxy-2-heptylquinoline (HHQ), accumulated within the cells. nih.gov This suggests that OprF is involved, directly or indirectly, in the synthesis or transport of PQS. Furthermore, the production of other QS signal molecules, namely N-(3-oxododecanoyl)-l-homoserine lactone and N-butanoyl-l-homoserine lactone, was observed to be reduced and delayed in the absence of OprF. nih.gov

The interruption of the oprF gene leads to a disorganized quorum-sensing response, which in turn impairs the biosynthesis of several extracellular virulence factors that are under the control of the QS system. nih.gov These factors include LasB elastase, pyocyanin, LecA, and exotoxin A. nih.gov This evidence points towards OprF being a crucial component for the proper functioning of the QS network and the subsequent expression of virulence.

Some studies propose that OprF may function as a sensor of the host immune system, which then modulates the production of quorum-sensing signals to initiate a virulence response. nih.govasm.org The interaction of OprF with host factors, such as interferon-gamma (IFN-γ), has been shown to result in the production of the QS-dependent virulence factors lectin PA-1L and pyocyanin. nih.gov

Table 1: Impact of OprF Deletion on Quorum Sensing Signal Molecules in P. aeruginosa

Quorum Sensing Signal Molecule Effect of oprF Deletion Reference
Pseudomonas Quinolone Signal (PQS) Decreased production nih.gov
4-hydroxy-2-heptylquinoline (HHQ) Intracellular accumulation nih.gov
N-(3-oxododecanoyl)-l-homoserine lactone Reduced production nih.gov

Role of this compound in Host Immune System Interaction and Response

OprF is a key player in the interaction between P. aeruginosa and the host immune system. As a protein partially exposed on the bacterial surface, it is a direct interface for host-pathogen interactions. researchgate.net

A critical role of OprF is its function as an adhesin, facilitating the attachment of the bacteria to host cells. nih.govasm.org Specifically, OprF is necessary for the adhesion of P. aeruginosa to human alveolar epithelial cells. nih.govasm.org Mutant strains lacking OprF exhibit significantly reduced attachment and virulence when infecting human cells. nih.govasm.org

Furthermore, OprF interacts directly with components of the host's innate immune system. It has been identified as a binding acceptor molecule for the complement component C3b. nih.govasm.org This binding is a crucial step in the complement cascade, which tags bacteria for phagocytosis by immune cells like macrophages and neutrophils. asm.org An oprF-deficient strain of P. aeruginosa shows reduced C3 deposition compared to the wild-type strain. asm.org Consequently, the absence of OprF leads to reduced internalization of the bacteria by neutrophils following opsonization. asm.org

In addition to its interaction with the complement system, OprF also binds to human interferon-gamma (IFN-γ). nih.govasm.org This interaction is not a passive event; in response to IFN-γ binding to OprF, P. aeruginosa upregulates a suite of virulence-associated genes, suggesting that OprF acts as a sensor for host immune signals, allowing the bacterium to adapt its virulence in response to the host's immune status. asm.org

Contribution of this compound to Outer Membrane Vesicle Biogenesis and Release

Outer membrane vesicles (OMVs) are spherical structures released from the outer membrane of Gram-negative bacteria that play roles in cell-to-cell communication, virulence factor delivery, and immune evasion. asm.org OprF has a notable, albeit inhibitory, role in the biogenesis of these vesicles.

Studies have shown that an oprF transposon mutant of P. aeruginosa produces significantly more OMVs, with some reports indicating an eight-fold increase compared to the wild-type strain. nih.govasm.org This suggests that OprF normally functions to inhibit or regulate the formation of OMVs. The mechanism behind this is linked to OprF's role in modulating the production of the quorum-sensing molecule PQS, which is known to promote OMV biogenesis. nih.gov The oprF mutant produces about four-fold more PQS, which is thought to contribute to the observed hypervesiculation phenotype. nih.gov

A proposed "latch" model suggests that OprF controls the release of OMVs by regulating the connection between the outer membrane and the underlying peptidoglycan layer. nih.govbiorxiv.org OprF can exist in two conformations: a peptidoglycan-bound (two-domain) form and a peptidoglycan-released (one-domain) form. nih.gov While the majority of OprF in the cell's outer membrane is in the bound state, OprF found in OMVs is predominantly in the released conformation. nih.gov This suggests that the localized release of OprF from the peptidoglycan is a critical step in allowing the outer membrane to bulge and form a vesicle. nih.gov

Table 2: Research Findings on OprF and Outer Membrane Vesicle (OMV) Biogenesis

Research Aspect Finding Reference
OMV Production in oprF mutant 8-fold increase compared to wild-type nih.govasm.org
PQS Production in oprF mutant 4-fold increase compared to wild-type nih.gov
OprF Conformation in OMVs Predominantly in the one-domain (PG-released) conformation nih.gov

This compound in Bacterial Motility

Impact on Swarming Motility

Swarming motility is a coordinated, multicellular movement of bacteria across a semi-solid surface, which is dependent on flagella and the production of biosurfactants. nih.govfrontiersin.org Research has demonstrated that OprF is essential for this form of motility in P. aeruginosa.

A comparative study between the wild-type P. aeruginosa H103 strain and its oprF-deficient mutant revealed that the absence of OprF completely abolishes swarming motility. researchgate.net Interestingly, other forms of motility, such as swimming and twitching, were not affected by the absence of OprF. researchgate.net This indicates a specific role for OprF in the complex process of swarming.

The lack of swarming in the oprF mutant is not due to a defect in the flagellar machinery itself but is instead linked to the inability of the mutant to produce the necessary biosurfactants for this type of movement. researchgate.net

Relationship with Rhamnolipid Production

The swarming defect observed in oprF mutants is directly correlated with a significant impairment in the production of rhamnolipids. researchgate.net Rhamnolipids are biosurfactants that reduce surface tension and are crucial for swarming motility in P. aeruginosa. frontiersin.org

In the absence of OprF, the production of rhamnolipids is nearly abolished. researchgate.net This effect occurs at the transcriptional level, as the levels of mRNA encoding the rhamnolipid biosynthetic enzymes RhlA and RhlB are strongly decreased in the oprF mutant. researchgate.net This suggests that the presence of OprF in the outer membrane is required for the proper transcriptional activation of the genes involved in rhamnolipid synthesis.

While complementation of the oprF mutant with a functional copy of the gene restores rhamnolipid production to near wild-type levels, it only partially restores the swarming phenotype. This may indicate that while rhamnolipid production is a major factor, other OprF-related functions might also contribute to efficient swarming, or that a higher-than-normal level of rhamnolipids is required for this motility.

This compound as an Environmental Sensor

OprF is not only a structural protein and a porin but also functions as an environmental sensor, allowing P. aeruginosa to adapt to changing conditions. asm.orgfrontiersin.org Its location in the outer membrane makes it ideally positioned to detect and respond to external cues.

OprF is involved in the bacterial response to variations in temperature by modulating the permeability of the outer membrane through changes in its channel size. researchgate.net It also plays a role in the adaptation to different osmolarity conditions, being necessary for growth in low-osmolarity environments and overproduced in high-salinity conditions.

As previously mentioned, OprF acts as a sensor for the host immune system. nih.govfrontiersin.org Its ability to bind to IFN-γ and trigger a virulence response is a clear example of its sensory function. nih.govnih.govasm.org This interaction suggests that OprF can transduce signals from the external environment across the outer membrane, leading to changes in gene expression and bacterial physiology. frontiersin.org This capacity for signal transduction may be linked to its ability to modulate the QS network and other regulatory pathways in response to environmental stimuli. frontiersin.org

Table 3: Chemical Compounds Mentioned

Compound Name
4-hydroxy-2-heptylquinoline (HHQ)
Exotoxin A
Interferon-gamma (IFN-γ)
LasB elastase
LecA
N-(3-oxododecanoyl)-l-homoserine lactone
N-butanoyl-l-homoserine lactone
Peptidoglycan
Pseudomonas quinolone signal (PQS)
Pyocyanin

Sensing of Substrate Material Stiffness (Mechanosensing)

OprF is integral to the ability of P. aeruginosa to sense and respond to the physical stiffness of a substrate during the initial stages of attachment, a process known as mechanosensing. frontiersin.orgnih.gov This capability is crucial for the bacterium to adapt its physiology and initiate biofilm formation.

Research has demonstrated that wild-type P. aeruginosa PAO1 exhibits different behaviors when attaching to surfaces of varying stiffness, such as soft versus stiff polydimethylsiloxane (PDMS). frontiersin.org However, mutants lacking the oprF gene lose this ability to differentiate between the surfaces. frontiersin.org When the oprF gene is restored through genetic complementation, the mechanosensing capability is rescued. frontiersin.org This indicates that OprF is necessary for the bacterium to perceive mechanical cues from its surroundings. frontiersin.orgnih.gov

The mechanism of OprF-mediated mechanosensing is linked to the intracellular levels of the secondary messenger molecule, cyclic dimeric guanosine monophosphate (c-di-GMP). frontiersin.orgnih.gov In wild-type bacteria, attachment to a soft surface results in a higher intracellular concentration of c-di-GMP compared to attachment on a stiff surface. frontiersin.orgnih.gov High levels of c-di-GMP are known to promote biofilm formation. nih.gov In contrast, an oprF mutant does not show a significant difference in c-di-GMP levels when attached to soft versus stiff surfaces, indicating a failure in the signaling pathway that responds to the physical environment. nih.gov The loss of OprF abolishes the differences in attachment, growth, and cell size that are typically observed in wild-type cells on surfaces of different stiffness. frontiersin.org

Table 1: OprF-Dependent Response to Substrate Stiffness in P. aeruginosa
PhenotypeBacterial StrainSoft Substrate ResponseStiff Substrate ResponseReference
Attachment & GrowthWild-Type PAO1Distinct attachment and growth characteristicsDistinct attachment and growth characteristics frontiersin.org
Attachment & GrowthoprF MutantNo significant difference compared to stiff substrateNo significant difference compared to soft substrate frontiersin.org
Intracellular c-di-GMPWild-Type PAO1Higher levelsLower levels frontiersin.orgnih.gov
Intracellular c-di-GMPoprF MutantNo significant difference compared to stiff substrateNo significant difference compared to soft substrate nih.gov

Response to Carbon Source Availability and Nutrient Uptake

OprF functions as a general, non-specific porin, allowing the slow diffusion of small polar nutrients and ions across the outer membrane. frontiersin.orgscispace.com It can permit the passage of molecules, including polysaccharides, up to 1.5-3 kDa in size. nih.govfrontiersin.org However, its role as a nutrient channel is considered inefficient, and P. aeruginosa often relies on a variety of specific channel proteins for the efficient uptake of different nutrients. oup.comasm.orgproquest.com The precise role of OprF in nutrient diffusion continues to be a subject of investigation. oup.comproquest.com

Recent studies have revealed that the functional impact of OprF on P. aeruginosa physiology, particularly biofilm formation, is conditional and depends on the specific nutrients available in the environment. youtube.comresearchgate.net Specifically, the effect of OprF on biofilm maintenance is influenced by the presence of glucose and the concentration of sodium chloride. researchgate.netbiorxiv.org

In nutrient-rich media containing glucose (like Tryptic Soy Broth, TSB), a ΔoprF mutant forms significantly less biofilm biomass compared to the wild-type strain. researchgate.netbiorxiv.org This defect in biofilm formation is observed during the later stages of development, suggesting OprF is involved in the maintenance of mature biofilms. youtube.comresearchgate.net Interestingly, while the total biofilm biomass is reduced by approximately 60% in the mutant, the number of viable cells within the biofilm remains equivalent to the wild type. researchgate.net This suggests the defect lies in the production or retention of the extracellular matrix. Research indicates that ΔoprF biofilms contain less extracellular DNA (eDNA), a key structural component of the matrix. researchgate.net

This nutrient-dependent phenotype can be altered by modifying the media composition. For example, when the sodium chloride concentration in TSB is increased from 5 g/L to 10 g/L, the ΔoprF mutant forms biofilms at levels similar to the wild type. biorxiv.org Conversely, in a medium that lacks glucose and has a higher salt concentration (like Luria-Bertani broth, LB), the ΔoprF mutant's biofilm formation is comparable to the wild type. biorxiv.org These findings highlight a conditional role for OprF, where its importance for biofilm integrity is heightened under specific nutritional conditions, such as the presence of glucose or low salt concentrations. researchgate.net

Table 2: Nutrient-Dependent Biofilm Formation in P. aeruginosa ΔoprF Mutant
Growth MediumKey Nutrient ComponentsBiofilm Formation (ΔoprF vs. Wild Type)Reference
Tryptic Soy Broth (TSB)Contains Glucose, 5 g/L NaClSignificantly less biofilm researchgate.netbiorxiv.org
TSB + 10 g/L NaClContains Glucose, 10 g/L NaClSimilar to wild type biorxiv.org
Luria-Bertani (LB) BrothNo Glucose, 10 g/L NaClSimilar to wild type biorxiv.org

Genetic Regulation and Expression of Oprf Gene

Transcriptional Control of the oprF Gene

The transcription of oprF is not driven by a single promoter but is instead initiated from multiple promoters that are recognized by different sigma factors. This complex arrangement allows for a graded and condition-dependent expression pattern. At least three distinct promoters have been identified that contribute to oprF transcription. nih.govnih.govresearchgate.net

Extracytoplasmic function (ECF) sigma factors are critical for responding to external stimuli, particularly stresses affecting the cell envelope. Two such factors, AlgU and SigX, play significant roles in controlling oprF expression. frontiersin.org

SigX (σX): This ECF sigma factor is the primary driver of oprF transcription under standard laboratory growth conditions. nih.govsahmri.org.au The oprF gene is immediately preceded by the sigX gene, forming a close genetic linkage. nih.govnih.gov A potent SigX-dependent promoter is located in the intergenic region between sigX and oprF. nih.govnih.govresearchgate.net In Luria-Bertani (LB) medium, this promoter, in conjunction with an overlapping σ70 promoter, accounts for approximately 80% of the total oprF transcription. nih.govnih.govresearchgate.net Studies using sigX mutant strains have confirmed that the SigX-dependent promoter is significantly more active than the σ70-dependent one in these conditions. nih.govnih.govsahmri.org.au The activity of SigX itself is elevated in the absence of the OprF protein, suggesting a feedback mechanism where cell envelope stress resulting from the lack of OprF triggers its own expression via SigX activation. frontiersin.org

AlgU (σE or σ22): AlgU is a well-characterized ECF sigma factor that responds to various cell envelope stresses. An AlgU-dependent promoter has been identified within the coding sequence of the sigX gene. nih.govnih.govasm.org While this promoter can initiate oprF transcription, its activity is considered marginal during normal growth in LB medium. nih.govnih.govresearchgate.net However, its presence indicates that under specific stress conditions known to activate AlgU, such as those encountered during biofilm formation or host infection, this promoter may contribute more significantly to OprF production. frontiersin.orgasm.org Similar to SigX, AlgU activity is also increased in mutants lacking OprF, highlighting its role in a generalized cell envelope stress response. frontiersin.org

The primary "housekeeping" sigma factor, σ70 (RpoD), is responsible for the transcription of a vast number of genes required for growth. Early studies identified a σ70-type promoter as being responsible for oprF expression. nih.gov More detailed mapping revealed that this promoter is located in the sigX-oprF intergenic region, where it is intertwined with the more dominant SigX-dependent promoter. nih.govnih.govresearchgate.net While active, its contribution to oprF transcription is less pronounced than that of SigX under the conditions tested. nih.govnih.gov The presence of a σ70-dependent promoter suggests a baseline, constitutive level of oprF expression that can be significantly augmented by the stress-responsive ECF sigma factors.

Sigma FactorPromoter LocationRelative Activity (in LB Medium)Primary Function in oprF Regulation
SigX Intergenic region (sigX-oprF)High (Predominant)Drives basal and stress-induced transcription. nih.govnih.govsahmri.org.au
AlgU Within the sigX geneMarginalContributes to transcription under specific cell envelope stress conditions. nih.govnih.govasm.org
σ70 Intergenic region (sigX-oprF)Low to ModerateProvides a baseline level of constitutive expression. nih.gov

Environmental Factors Modulating oprF Gene Expression

The expression of oprF is highly responsive to environmental cues, many of which are thought to signal perturbations to the cell envelope. This response is primarily mediated through the activation of the SigX sigma factor. nih.gov

Key environmental modulators include:

Osmotic Stress: Changes in the external osmolarity significantly impact oprF transcription. Growth in media with low concentrations of sodium chloride (NaCl) or high concentrations of sucrose (B13894) leads to a marked increase in oprF expression. nih.govresearchgate.netsahmri.org.au This induction is strongly dependent on the presence of a functional SigX. nih.govresearchgate.net

Cell Envelope Integrity: The conditions that induce oprF expression, such as osmotic shifts, are known to cause alterations to the cell wall. nih.govresearchgate.net This has led to the hypothesis that oprF transcription is activated by signals triggered by the physical state or integrity of the cell envelope. nih.govresearchgate.netsahmri.org.au A direct piece of evidence for this is the observation that the absence of the this compound itself—a major structural component of the outer membrane—results in increased transcription of the oprF gene, indicating a compensatory feedback loop initiated by envelope stress. nih.govresearchgate.netsahmri.org.au

Oxygen Availability: While direct transcriptional effects are less characterized, OprF has been shown to be important for biofilm development under anaerobic conditions, suggesting that oxygen levels may influence the functional requirements for OprF and indirectly its regulation. asm.org

Environmental FactorEffect on oprF ExpressionPrimary Mediator
Low NaCl ConcentrationIncreased transcriptionSigX nih.govresearchgate.net
High Sucrose ConcentrationIncreased transcriptionSigX nih.govresearchgate.netsahmri.org.au
Absence of this compoundIncreased transcriptionSigX, AlgU nih.govresearchgate.netfrontiersin.org

Post-Transcriptional Regulation of oprF Gene (e.g., Small RNAs)

Bacterial small non-coding RNAs (sRNAs) are crucial post-transcriptional regulators that typically bind to target mRNAs to alter their stability or translation. nih.gov While this is a common regulatory mechanism in bacteria, direct regulation of the oprF mRNA by a specific sRNA has not been definitively established in the current body of research.

However, indirect links between OprF and sRNA regulatory networks have been observed. In an oprF mutant strain, the expression of the sRNA rsmZ was found to be increased. frontiersin.org The RsmY/RsmZ sRNAs are part of the Gac/Rsm signaling network that controls many cellular processes, including biofilm formation. frontiersin.org This finding suggests that the cell envelope stress caused by the absence of OprF can trigger downstream changes in sRNA-mediated regulatory cascades, rather than the sRNAs regulating oprF directly. frontiersin.org Further research is needed to determine if any sRNAs directly target the oprF transcript to fine-tune this compound levels.

Genomic Context of oprF Gene and its Regulatory Elements

The regulatory complexity of oprF is reflected in its genomic architecture. The gene is located directly downstream of the sigX gene, which encodes its principal transcriptional activator. nih.govnih.govresearchgate.net This arrangement allows for potential co-regulation and the production of both a monocistronic oprF mRNA and a minor bicistronic sigX-oprF transcript. nih.gov The primary regulatory elements are concentrated in two main regions upstream of the oprF start codon.

Promoter RegionLocation Relative to oprF Start CodonAssociated Sigma Factor(s)Transcriptional Output
PsigX / Pσ70sigX-oprF intergenic regionSigX and σ70Main source of monocistronic oprF mRNA; accounts for ~80% of transcription in LB medium. nih.govnih.govresearchgate.net
PalgUWithin the sigX coding sequenceAlgUMinor source of oprF mRNA, likely under specific stress conditions. nih.govnih.govasm.org
PsigX_upstreamcmpX-sigX intergenic regionUnknown (potentially SigX-activated)Initiates transcription of a bicistronic sigX-oprF mRNA. nih.govnih.govresearchgate.net

This multi-promoter system, controlled by a combination of housekeeping and stress-responsive sigma factors, provides P. aeruginosa with a robust and flexible mechanism to control the level of its most abundant outer membrane protein in response to the physiological needs of the cell.

Protein Protein Interaction Networks Involving Oprf Protein

OprF Protein Interactions with Lectins (e.g., LecB)

A notable interaction of OprF is with the fucose-binding lectin, LecB, a virulence factor in P. aeruginosa that contributes to biofilm formation and pathogenicity. nih.govnih.gov Research has demonstrated a specific association where LecB, located in the outer membrane, binds directly to OprF. nih.govplos.orgresearchgate.net This interaction is crucial for anchoring LecB to the bacterial cell surface.

Evidence for this interaction comes from studies on OprF-deficient P. aeruginosa mutants, in which LecB is no longer retained in the membrane and is instead secreted into the culture supernatant. nih.govnih.govplos.orgresearchgate.net The binding between LecB and OprF can be specifically disrupted by the addition of L-fucose, suggesting that the interaction may involve the sugar-binding domain of LecB and potentially fucosylated residues on OprF. nih.govplos.orgnih.gov

This OprF-LecB interaction is hypothesized to contribute to cell aggregation within biofilms. asm.org A LecB tetramer could potentially bridge two OprF proteins on adjacent cells, promoting cell-to-cell binding and strengthening the biofilm matrix. asm.org This bridging mechanism is also implicated in the hemagglutination of red blood cells by P. aeruginosa, a process that is abrogated in the absence of either OprF or LecB. nih.govasm.org

Table 1: Experimental Evidence for OprF-LecB Interaction

Experimental Approach Observation Reference
Mutant Analysis In an oprF-deficient mutant, LecB is not found in the outer membrane but is detected in the culture supernatant. nih.govnih.govplos.orgresearchgate.net
Affinity Chromatography Co-purification of OprF with His-tagged LecB immobilized on a Ni-NTA agarose column. nih.govplos.org
Far-Western Blotting Purified LecB protein binds to a protein band identified as OprF in a membrane fraction from P. aeruginosa. nih.govplos.org

| Competitive Binding | Treatment of biofilm cells with L-fucose results in the release of LecB from the cell surface. | nih.govplos.org |

This compound Associations with Outer Membrane Lipoproteins (e.g., OprI, OprL)

OprF is a key component of a multi-protein complex that helps maintain the integrity of the bacterial cell envelope. It forms significant associations with the major outer membrane lipoprotein OprI (a homolog of Braun's lipoprotein, Lpp) and the peptidoglycan-associated lipoprotein OprL (a homolog of Pal). asm.orgnih.govnih.gov

In vivo cross-linking studies have revealed that the C-terminal, periplasmic domain of OprF interacts with both OprI and OprL. nih.govasm.orgnih.gov These interactions are thought to form a ternary complex (OprF-OprI-OprL) that physically tethers the outer membrane to the underlying peptidoglycan layer, a structural arrangement similar to the OmpA-Lpp-Pal complex in Escherichia coli. asm.orgnih.gov This linkage is vital for the structural stability of the cell envelope. nih.gov

Chemical cross-linking mass spectrometry has identified multiple inter-protein cross-links between the C-terminal OmpA-like domains of OprF and OprL and the C-terminal region of OprI. nih.govresearchgate.netuw.edu Specifically, 13 inter-cross-link peptide pairs were identified between OprI and OprF, and 11 between OprI and OprL, alongside direct linkages between OprF and OprL. nih.govresearchgate.net

Table 2: OprF Interactions with Outer Membrane Lipoproteins

Interacting Protein Description Evidence of Interaction Reference
OprI Major outer membrane lipoprotein, homolog of E. coli Lpp. In vivo chemical cross-linking shows interaction with the C-terminus of OprF. nih.govasm.orgnih.govuw.edu

| OprL | Peptidoglycan-associated lipoprotein, homolog of E. coli Pal. | In vivo chemical cross-linking shows interaction with the C-terminus of OprF. | nih.govasm.orgnih.gov |

Identification and Characterization of this compound Interaction Partners

Chemical cross-linking coupled with mass spectrometry (XL-MS) has become an indispensable tool for mapping protein-protein interactions (PPIs) in their native cellular environment. nih.govnih.gov This technique covalently links interacting proteins in close proximity, allowing for the capture of both stable and transient interactions within intact cells. nih.gov

The application of in vivo XL-MS to P. aeruginosa has provided a large-scale view of its protein interaction network, identifying hundreds of cross-linked peptide pairs. nih.gov This approach has been particularly successful in defining the membrane protein interactome. For OprF, XL-MS has not only confirmed its interactions with OprI and OprL but has also provided distance constraints for modeling the structure of this ternary complex. nih.govresearchgate.net Furthermore, XL-MS analysis has identified homodimeric links for OprF, suggesting that it can form dimers in vivo. uw.eduresearchgate.net

The general workflow for an XL-MS experiment involves:

Treating intact cells with a cross-linking reagent to covalently stabilize protein complexes.

Lysing the cells and digesting the cross-linked proteins with a protease (e.g., trypsin). acs.org

Analyzing the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org

Using specialized software to identify the cross-linked peptides, which reveals the specific residues at the protein-protein interface. acs.org

Bioinformatic tools and databases are essential for consolidating, visualizing, and predicting protein-protein interaction networks. The STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database is a prominent resource that aggregates and scores protein-protein associations. nih.govnih.gov

STRING integrates information from numerous sources, including:

Genomic context (gene fusion, neighborhood, and co-occurrence)

High-throughput experimental data (e.g., affinity purification-mass spectrometry)

Co-expression analysis

Automated text mining of scientific literature nih.govnih.gov

Previously curated knowledge from other pathway and interaction databases nih.govnih.gov

By querying the STRING database for OprF from Pseudomonas aeruginosa, one can visualize a network of known and predicted interaction partners. The database assigns a confidence score to each interaction based on the strength and type of supporting evidence. This allows researchers to assess the likelihood of an interaction and formulate hypotheses for further experimental validation. For OprF, a STRING analysis typically shows strong evidence for its interactions with OprI and OprL, reflecting the robust experimental data from cross-linking studies. The network may also predict functional associations with other proteins involved in cell envelope biogenesis, transport, and signaling, providing a broader biological context for OprF's function.

Comparative and Evolutionary Research on Oprf Protein

Conservation of oprF Gene and OprF Protein Across Bacterial Species

The oprF gene and its encoded protein, OprF, exhibit notable conservation, particularly within the Pseudomonadaceae family. Studies utilizing techniques such as restriction mapping and Southern blot hybridization have demonstrated that the oprF gene is conserved among members of rRNA homology group I within this family nih.govnih.govubc.ca. The restriction map of the oprF gene shows high conservation among various strains of Pseudomonas aeruginosa, with only minor differences observed in a limited number of isolates nih.govnih.govubc.ca.

At the protein level, OprF is considered an ortholog of OmpA, a major outer membrane protein found in Enterobacteriaceae. Significant amino acid similarity exists between OprF and OmpA, particularly in their C-terminal domains tudublin.ienih.govnih.gov. This compound itself is highly conserved across different strains of P. aeruginosa, including those isolated from clinical and environmental sources researchgate.netoup.com. Comprehensive analysis of 150 P. aeruginosa strains revealed full conservation of OprF amino acid sequences researchgate.net. Furthermore, the surface antigenic epitopes of OprF are also conserved in P. aeruginosa oup.com. Cross-reactivity with monoclonal antibodies specific to P. aeruginosa OprF has been observed with proteins from other species within rRNA homology group I of Pseudomonadaceae, indicating conserved regions beyond P. aeruginosa oup.com. The OmpA family of proteins, to which OprF belongs, is generally widely conserved across bacterial species and is found in abundance in outer membrane vesicles (OMVs) biorxiv.orgresearchgate.net.

Phylogenetic Analysis of this compound and oprF Gene

Phylogenetic analyses of this compound and the oprF gene have revealed complexities that highlight the evolutionary dynamics within Pseudomonas. Discrepancies have been observed between the phylogenies inferred from OprF sequences and those based on 16S ribosomal RNA or concatenated housekeeping genes, which are typically used to represent species phylogeny capes.gov.brmicrobiologyresearch.orgnih.govoup.comoup.comresearchgate.netnih.gov. For instance, isolates of Pseudomonas fluorescens tend to cluster into two distinct groups in OprF phylogenies, a pattern that may correlate with their respective ecological niches capes.gov.brmicrobiologyresearch.orgnih.gov.

Initially, inconsistencies between oprF and species phylogenies were hypothesized to result from lateral gene transfer events oup.comoup.comnih.gov. However, subsequent studies suggest that these incongruences are more likely artifacts of phylogenetic reconstruction, specifically due to long-branch attraction (LBA) oup.comoup.comresearchgate.netnih.gov. LBA in the oprF phylogeny could be attributed to faster evolutionary rates in lineages that have adapted to specific environments, such as the rhizosphere, potentially indicating an unexpected adaptive radiation oup.comoup.comnih.gov.

Further complicating phylogenetic interpretations, fine-scale recombination within the oprF gene has been shown to confound phylogenetic signals and can mimic the effects of adaptive radiation nih.govnih.gov. Lineage-specific fine-scale recombination in oprF has been observed in a P. fluorescens lineage associated with ecological niche segregation nih.gov. One study also noted that OprF gene sequences were unique among Pseudomonas species examined, while their 16S rRNA genes showed relatedness to pederin-producing bacteria in Paederus species researchgate.net.

Species-Specific Variations in this compound Function and Structure (e.g., Pseudomonas fluorescens, P. syringae)

While broadly conserved, OprF exhibits species-specific variations in structure and function that reflect adaptation to diverse environments and lifestyles. OprF is recognized as a multifunctional protein, acting as a non-specific porin, contributing to the maintenance of cell shape, supporting growth in low-osmolarity conditions, and mediating adhesion to various surfaces capes.gov.brmicrobiologyresearch.orgnih.gov.

In Pseudomonas fluorescens, the pore-forming properties of OprF can be modulated by growth temperature. A reduction in channel conductance has been observed when the growth temperature is shifted to lower values researchgate.netresearchgate.net. This temperature-dependent modulation involves the C-terminal part of the protein and may be linked to structural modifications of lipopolysaccharide (LPS) researchgate.net. Similar changes in channel size in response to temperature have also been noted for OprF from P. putida and P. aeruginosa researchgate.netresearchgate.net.

OprF in P. aeruginosa is known to exist in two distinct conformations: a closed porin form that provides structural support by anchoring the outer membrane to the peptidoglycan layer, and a less abundant open β-barrel channel that allows permeability to larger molecules tudublin.ieasm.org. The majority of OprF molecules in P. aeruginosa are found in the closed conformation tudublin.iebiorxiv.orgresearchgate.net. Beyond its porin function, P. aeruginosa OprF plays a role in rhamnolipid production, which is essential for swarming motility researchgate.netwalshmedicalmedia.com. It is also required for full virulence expression, adhesion to host cells, and influences biofilm formation and intracellular levels of cyclic-di-GMP frontiersin.orgtudublin.iewalshmedicalmedia.comnih.govasm.org. The expression levels of OprF in both P. aeruginosa and P. fluorescens are influenced by the extracytoplasmic function (ECF) sigma factor SigX asm.org.

The following table summarizes the sequence identity between OprF from P. syringae and P. aeruginosa, and OmpA from E. coli:

Protein ComparisonDNA Sequence IdentityAmino Acid Sequence Identity (Overall)Amino Acid Sequence Identity (C-terminus)
P. syringae OprF vs. P. aeruginosa OprF72%68%85%
P. syringae OprF vs. E. coli OmpANot specifiedNot specified33%
P. aeruginosa OprF vs. E. coli OmpANot specified39%56%

Evolutionary Constraints and Adaptive Divergence of oprF Gene

The evolutionary trajectory of the oprF gene is shaped by a combination of evolutionary constraints and adaptive divergence. The observation of a high ratio of nonsynonymous to synonymous mutations (Ka/Ks) between different phylogenetic clusters, particularly within P. fluorescens, suggests that the oprF gene has undergone significant modifications in evolutionary constraints throughout its history capes.gov.brmicrobiologyresearch.orgnih.gov. These shifts in constraints could be linked to variations in the protein's functions, especially those that are not immediately apparent but are correlated with the ecological niche occupied by the bacteria capes.gov.brmicrobiologyresearch.orgnih.gov.

Relaxed evolutionary constraints or episodes of positive selection, particularly affecting certain strains of P. fluorescens, may have contributed to the observed artifacts in phylogenetic reconstructions capes.gov.brmicrobiologyresearch.orgnih.gov. The incongruence between the oprF phylogeny and the species phylogeny, interpreted as an LBA artifact, is thought to be a consequence of faster evolutionary rates in lineages that have adapted to specific environments, such as the rhizosphere oup.comoup.comresearchgate.netnih.gov. This accelerated evolution in response to environmental pressures highlights adaptive divergence of the oprF gene.

Studies on the evolution of ompF, an ortholog of oprF in Yersinia, indicate that the evolution of outer membrane porin genes can involve a mix of diversifying selection (driven by factors like recombination and positive selection) and constraints imposed by the protein's function and structure (such as translational selection and purifying selection) plos.org. This complex interplay of evolutionary forces likely also shapes the evolution of the oprF gene. Furthermore, the presence of unrecognized fine-scale recombination within oprF can obscure the true evolutionary history and create patterns that resemble adaptive radiation nih.govnih.gov. Lineage-specific recombination events in oprF have been specifically linked to P. fluorescens lineages undergoing segregation into distinct ecological niches nih.gov.

Advanced Research Methodologies and Future Directions in Oprf Protein Studies

Genetic Manipulation and Mutagenesis Studies of oprF

Genetic manipulation of the oprF gene has been a cornerstone in elucidating the structure-function relationship of the OprF protein. Various mutagenesis techniques have been employed to probe the roles of specific domains and amino acid residues.

Site-directed mutagenesis has been instrumental in investigating the folding pathways of OprF. nih.gov Studies have shown that OprF can exist in two conformations: a two-domain form with a closed channel and a one-domain form with an open channel. nih.gov By systematically converting all four cysteine residues to serine, researchers demonstrated an increase in the pore-forming activity, suggesting that preventing disulfide bond formation favors the open-channel conformation. nih.gov Further site-directed mutagenesis experiments have targeted specific residues to explore their impact on the folding pathway, with some mutations leading to higher permeability. researchgate.net

Linker-insertion mutagenesis has also been a valuable tool. This semi-random approach involves inserting a small DNA fragment (a linker) into the oprF gene. nih.gov By analyzing the effects of these insertions at various locations, researchers have been able to map different epitopes and propose revised structural models for OprF. nih.gov Permissive insertions, which still allow the production of full-length OprF variants, have been particularly informative. nih.gov

Table 1: Summary of Genetic Manipulation Techniques Used in OprF Research
TechniquePurposeKey FindingsReferences
Site-Directed MutagenesisInvestigate the role of specific amino acids in protein folding and function.Conversion of cysteine to serine increased pore-forming activity, indicating a role for disulfide bonds in maintaining the closed-channel conformation. nih.govresearchgate.net
Linker-Insertion MutagenesisMap protein topology and identify important structural regions.Allowed for the characterization of OprF variants and the mapping of monoclonal antibody epitopes, leading to a revised structural model. nih.gov
Gene Knockout/Insertion MutagenesisDetermine the overall physiological function of OprF.Loss of OprF can lead to increased biofilm formation and alterations in cell surface hydrophobicity. nih.govnih.govubc.ca

Molecular Biology Techniques for this compound Research

A variety of molecular biology techniques are essential for the detailed study of OprF, from its initial cloning to its expression and detection.

Cloning and Expression: The oprF gene has been successfully cloned and expressed in heterologous hosts like Escherichia coli. ubc.canih.gov This allows for the production of large quantities of the protein for purification and further characterization. ubc.ca The cloned gene has been integrated into various vectors, including cosmid and plasmid vectors, to facilitate its expression. ubc.canih.gov Recombinant OprF has been shown to retain its key characteristics, such as its heat- and reduction-modifiable properties and immunological reactivity. ubc.ca

Protein Purification: The purification of both native and recombinant OprF is crucial for in vitro studies. Various chromatography techniques are employed for this purpose. Anion-exchange chromatography followed by gel filtration has been used to purify OprF from the outer membrane fraction of P. aeruginosa. researchgate.net Affinity chromatography, particularly using Ni-sepharose columns for His-tagged recombinant proteins, is a common method for purifying expressed OprF. nih.gov Furthermore, a cell-free expression system has been utilized to produce and purify recombinant OprF proteoliposomes, which involves sucrose (B13894) density gradient centrifugation. researchgate.netnih.gov

Western Blotting: This immunological technique is widely used for the detection and quantification of OprF. Using specific monoclonal or polyclonal antibodies, researchers can confirm the presence of OprF in various cellular fractions and in different mutant strains. researchgate.net Western blotting has been used to analyze the expression of OprF variants in mutagenesis studies and to detect the protein in purified proteoliposome fractions. nih.govresearchgate.net

Advanced Imaging and Microscopy for this compound Localization and Function

Advanced imaging techniques have provided valuable insights into the localization of OprF within the bacterial cell and its role in forming pores.

Immunofluorescence microscopy has been employed to visualize OprF on the surface of intact P. aeruginosa cells. nih.gov By using monoclonal antibodies specific for surface-exposed epitopes, researchers can confirm the surface accessibility of certain regions of the protein. nih.gov

Electron microscopy , specifically negative staining, has been used to visualize the pore-forming activity of OprF in proteoliposomes. nih.govresearchgate.net These studies have revealed the formation of pores with an average diameter of 9.5 ± 4 nm, which is larger than the previously estimated diameter of the closed conformation. nih.govresearchgate.net This suggests that OprF can form larger pores, potentially through oligomerization.

Atomic Force Microscopy (AFM) has also been utilized to analyze OprF proteoliposomes, further highlighting the formation of large pores in the liposomal membrane. nih.govresearchgate.net

Proteomic and Interactomic Approaches for this compound Complex Analysis

Understanding the interaction network of OprF is crucial for deciphering its full range of functions. Proteomic and interactomic approaches have been instrumental in identifying proteins that associate with OprF.

Chemical cross-linking mass spectrometry (XL-MS) has been a powerful tool for identifying in vivo protein-protein interactions. nih.govuw.edu This technique has revealed that OprF interacts with other outer membrane proteins, including the lipoproteins OprI and OprL, in the periplasm. asm.orgnih.gov These interactions are thought to be important for maintaining the structural integrity of the cell envelope. nih.gov XL-MS has also identified homodimeric links within OprF, suggesting that it can form dimers in its native environment. nih.govuw.eduresearchgate.net

Far-Western blotting has been used to identify OprF as a binding partner for the complement component C3b. nih.gov This interaction is significant for the host immune response to P. aeruginosa infections, as it can lead to opsonization and phagocytosis. nih.gov

Co-precipitation assays have also suggested interactions between OprF and other proteins. For instance, the chaperone protein DnaK has been shown to co-precipitate with OprF, indicating a potential role for DnaK in the folding or assembly of OprF. researchgate.net

Table 2: Known Interacting Partners of OprF
Interacting PartnerMethod of IdentificationProposed Function of InteractionReferences
OprI (lipoprotein)Chemical Cross-linking Mass SpectrometryStructural integrity of the outer membrane. asm.orgnih.gov
OprL (lipoprotein)Chemical Cross-linking Mass SpectrometryStructural integrity of the outer membrane. asm.orgnih.gov
OprF (homodimer)Chemical Cross-linking Mass SpectrometryPotential for forming larger pore structures. nih.govuw.eduresearchgate.net
Complement C3bFar-Western BlottingHost immune response, opsonization. nih.gov
LecB (lectin)Inferred from genetic and functional studiesCell aggregation in biofilms and hemagglutination. asm.org

Computational Biology and Bioinformatic Tools in this compound Research

Computational approaches have become indispensable for studying OprF, particularly in the absence of a high-resolution crystal structure for the full-length protein.

Homology modeling has been used to predict the three-dimensional structure of the N-terminal domain of OprF. nih.govnih.gov These models are typically based on the known crystal structure of the homologous protein OmpA from E. coli. nih.govnih.gov The models predict an eight-stranded β-barrel that forms a channel. nih.govnih.gov

Molecular dynamics (MD) simulations have been employed to study the behavior of the modeled OprF structure within a lipid bilayer. researchgate.netnih.govnih.gov These simulations have provided insights into the conformational stability of the protein, water penetration through the pore, and the interactions between the protein and the surrounding lipid molecules. nih.govnih.gov MD simulations have also suggested the presence of a "gate" within the pore, formed by the interaction of specific amino acid side chains, which may regulate the opening and closing of the channel. nih.gov

Bioinformatic analysis of the this compound sequence has been used to predict its domains and secondary structure. uniprot.org These analyses have identified the N-terminal β-barrel domain and the C-terminal periplasmic globular domain. uniprot.org

Emerging Research Questions and Unexplored Facets of this compound Biology

Despite the extensive research on OprF, many questions remain unanswered, opening up exciting avenues for future investigation.

The role of OprF in biofilm matrix: While OprF has been identified as a component of the biofilm matrix, its precise function in this extracellular environment is still poorly understood. asm.orgnih.gov Future research could focus on whether the conformational state and interactions of matrix-associated OprF differ from its cell-associated counterpart and how this impacts biofilm structure and function. asm.org The nutrient-dependent effect of OprF on biofilm formation, particularly its role in retaining extracellular DNA (eDNA) in the matrix, is an active area of investigation. youtube.comunlv.edu

Regulation of OprF expression: The expression of the oprF gene is complex and appears to be regulated by multiple sigma factors, including SigX and AlgU. asm.orgnih.govsahmri.org.auresearchgate.net The environmental signals that trigger these regulatory pathways and how they are integrated to control OprF levels in response to different conditions, such as antibiotic stress, are not fully elucidated. sahmri.org.aunih.govresearchgate.net

OprF as a sensor: OprF has been proposed to act as a sensor for environmental cues and host immune signals. asm.orgnih.gov The molecular mechanisms by which OprF perceives these signals and transmits them into the cell to elicit a response are largely unknown.

Structural dynamics and oligomerization: The dynamic nature of OprF, including the transition between its open and closed conformations and its potential to form oligomers, warrants further investigation. High-resolution structural studies of the full-length protein in different conformations would be invaluable for understanding its function as a porin and its other biological roles.

Q & A

Q. What experimental approaches are critical for characterizing the dual porin and structural roles of OprF in Pseudomonas aeruginosa?

To resolve OprF’s dual functionality, combine in vitro porin activity assays (e.g., liposome swelling assays with saccharides of varying sizes) with structural analyses like cryo-electron microscopy (cryo-EM) or circular dichroism (CD) to quantify β-sheet content . Mutagenesis studies targeting conserved domains (e.g., carboxy-terminal OmpA-like regions) can further dissect structural vs. transport roles. Growth assays in low-osmolarity media validate structural contributions to cell shape .

Q. How can bioinformatics tools predict OprF’s antigenic epitopes for vaccine development?

Use tools like ABCpred and BepiPred to predict B-cell epitopes based on hydrophilicity, flexibility, and antigenicity scores. For T-cell epitopes, employ MHC-I/II binding prediction algorithms (e.g., NetMHCpan) on OprF’s sequence. Validate predictions with in vitro ELISpot assays using splenocytes from immunized mice . Structural modeling (Swiss-Model) ensures epitopes are surface-exposed .

Q. What methods confirm OprF’s localization and topology in the outer membrane?

Apply protease accessibility assays (e.g., proteinase K treatment of intact cells vs. lysed cells) to determine periplasmic vs. extracellular domains. Monoclonal antibodies targeting specific regions (e.g., amino-terminal porin domains) combined with immunofluorescence microscopy provide spatial validation . Bioinformatics tools like TMHMM predict transmembrane helices, but experimental validation is essential .

Advanced Research Questions

Q. How to resolve contradictions in OprF’s pore size exclusion limits reported across studies?

Discrepancies arise from experimental models (e.g., planar lipid bilayers vs. in vivo uptake assays). Standardize assays using isogenic P. aeruginosa strains (ΔoprF mutants complemented with wild-type or truncated OprF variants). Measure solute diffusion rates via fluorescent dextran exclusion or growth in defined media with saccharides of known sizes .

Q. What strategies optimize the design of OprF-based chimeric vaccines to enhance cross-strain protection?

Integrate immunodominant regions of OprF (e.g., residues 185–350) with adjuvant domains (e.g., OprI’s TLR2/4-activating epitopes) using bioinformatics-driven reverse vaccinology. Test chimeras in animal models (e.g., burn wound infections) with challenge studies using multiple P. aeruginosa strains (PAO1, PAK). Compare survival rates and cytokine profiles to monovalent vaccines .

Q. How does OprF’s structural divergence from canonical porins impact antibiotic permeability studies?

Perform comparative molecular dynamics simulations of OprF vs. E. coli porins (e.g., OmpF) to model pore architecture. Validate with liposome permeability assays using β-lactams or fluoroquinolones. Correlate findings with MIC assays in oprF knockout strains .

Q. What cross-species functional conservation exists between OprF and OmpA, and how can this inform heterologous expression systems?

Use sequence alignment (Clustal Omega) to identify conserved domains (e.g., 33% identity in C-terminal regions). Test functional complementation in E. coli lpp mutants expressing OprF. Assess cell shape (electron microscopy) and osmolarity-dependent growth to evaluate structural rescue .

Methodological Considerations Table

Research Goal Key Techniques Validation Metrics
Porin activity quantificationLiposome swelling assays, solute exclusion assaysDiffusion rates of saccharides (e.g., arabinose)
Epitope mappingBioinformatics prediction + ELISpot/ELISAIFN-γ/IL-5 secretion, antibody titers
Structural topology determinationProtease accessibility + immunofluorescenceCleavage patterns, antibody binding
Vaccine efficacy testingMurine challenge models + survival rate analysis% survival post-infection, bacterial load

Key Data Contradictions and Resolutions

  • Contradiction : OprF’s pore size exclusion limits range from 600 Da to 3 kDa.
    Resolution : Standardize assays using isogenic strains and defined solutes .
  • Contradiction : OprF’s immunogenicity varies across epitopes.
    Resolution : Use consensus epitope prediction tools and in vivo validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.